2-(4-Fluoropiperidin-1-yl)nicotinic acid
Overview
Description
“2-(4-Fluoropiperidin-1-yl)nicotinic acid” is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of nicotinic acid derivatives. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities . Another study discussed the preparation process for 2-Chloronicotinic acid .Mechanism of Action
Target of action
Niacin primarily targets the Niacin Receptors (NIACR), which are G protein-coupled receptors expressed in adipose tissue and immune cells .
Mode of action
Upon binding to its receptors, niacin triggers a series of intracellular reactions, leading to the inhibition of lipolysis (the breakdown of fats) and the release of prostaglandins, which have vasodilatory effects .
Biochemical pathways
Niacin is involved in various biochemical pathways as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of niacin are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted through urine .
Result of action
The molecular and cellular effects of niacin’s action include improved lipid profiles (lowering of triglycerides and LDL cholesterol, and increase in HDL cholesterol), and potential anti-inflammatory and antioxidant effects .
Action environment
The action, efficacy, and stability of niacin can be influenced by various factors, including the individual’s overall health, diet, and the presence of other medications .
Properties
IUPAC Name |
2-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-3-6-14(7-4-8)10-9(11(15)16)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQCNRXTTBZLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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